molecular formula C12H15ClFNO2 B1390780 (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217605-68-9

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1390780
CAS No.: 1217605-68-9
M. Wt: 259.7 g/mol
InChI Key: OVAOHJJHEPEUGP-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (400 MHz, D₂O)

  • Pyrrolidine Ring : δ 3.82 (dd, $$ J = 9.2 \, \text{Hz} $$, H-5a), 3.45 (m, H-3), 2.95 (m, H-4)
  • 3-Fluorobenzyl : δ 7.32 (m, Ar-H), 4.21 (d, $$ J = 14.1 \, \text{Hz} $$, CH₂)
  • Carboxylic Acid : δ 12.1 (br s, COOH, exchanged with D₂O)

¹³C NMR (100 MHz, D₂O)

  • Pyrrolidine : δ 62.1 (C-2), 48.3 (C-5), 34.8 (C-3)
  • Aromatic : δ 162.5 (C-F, $$ J_{\text{CF}} = 243 \, \text{Hz} $$), 130.2–115.7 (Ar-C)
  • Carboxylic Acid : δ 174.8 (COOH)

FT-IR (KBr, cm⁻¹)

  • $$ \nu(\text{O-H}) $$: 2500–3000 (broad, COOH)
  • $$ \nu(\text{C=O}) $$: 1702 (carboxylic acid)
  • $$ \nu(\text{C-F}) $$: 1224 (aromatic F)

High-Resolution Mass Spectrometry (HRMS)

  • Observed : $$ m/z = 259.0780 \, [\text{M}+\text{H}]^+ $$ (calc. 259.0780 for $$ \text{C}{12}\text{H}{15}\text{ClFNO}_2 $$)
  • Fragments : 223.10 (loss of HCl), 165.08 (pyrrolidine-2-carboxylic acid)

These spectroscopic signatures confirm the compound’s structural integrity and stereochemical purity. The $$ ^{19}\text{F} $$ NMR chemical shift at δ -118.2 ppm further validates the para-fluorine substitution pattern.

Properties

IUPAC Name

(2S)-2-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAOHJJHEPEUGP-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC(=CC=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661585
Record name 2-[(3-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217605-68-9
Record name 2-[(3-Fluorophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the cyclization of appropriate precursors.

    Fluorobenzyl Group Introduction: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the pyrrolidine ring.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (S)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the fluorobenzyl group or other functional groups present in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups to the fluorobenzyl moiety.

Scientific Research Applications

Pharmacological Applications

Neurotransmitter Modulation

  • This compound has been studied for its effects on neurotransmitter systems, especially glutamate receptors. Compounds similar to (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride have shown promise in modulating synaptic transmission and plasticity, which are crucial for cognitive functions and memory formation.

Antioxidant Properties

  • Certain derivatives of this compound exhibit antioxidant activity. This property is vital for protecting cells from oxidative stress, which is linked to various neurodegenerative diseases. The fluorine substitution enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and exert protective effects.

Enzyme Inhibition

  • The compound may interact with specific enzymes, influencing metabolic pathways. Research indicates that it could inhibit enzymes involved in neurotransmitter degradation or synthesis, thereby enhancing neurotransmitter availability and activity.

Synthetic Applications

Synthesis of Chiral Compounds

  • This compound serves as a valuable intermediate in the synthesis of other chiral compounds. Its unique structure allows for the introduction of various functional groups through substitution reactions, making it a versatile building block in organic synthesis .

Development of Pharmaceuticals

  • The compound is utilized in the development of novel pharmaceuticals targeting neurological disorders. Its structural characteristics enable researchers to modify it to enhance efficacy and reduce side effects in drug formulations .

Biochemical Research

Investigating Biological Mechanisms

  • Researchers employ this compound to study biological mechanisms at the molecular level. Its interaction with cellular targets provides insights into signal transduction pathways and cellular responses to pharmacological agents .

Modeling Studies

  • The compound is also used in computational modeling studies to predict interactions with biological targets. Such studies help in understanding the structure-activity relationships (SAR) essential for drug design and development .

Case Studies

Study ReferenceFocus AreaFindings
Neurotransmitter ModulationDemonstrated modulation of glutamate receptors, indicating potential cognitive enhancement properties.
Antioxidant ActivityShowed significant protective effects against oxidative stress in neuronal cell models.
Enzyme InhibitionIdentified as an inhibitor of specific enzymes involved in neurotransmitter metabolism, enhancing synaptic levels.

Mechanism of Action

The mechanism of action of (S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances binding affinity and selectivity, while the chiral pyrrolidine ring contributes to the overall activity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Key Identifiers :

  • CAS Number : 1217605-68-9 (hydrochloride form), 1048027-99-1 (free base) .
  • Molecular Weight : 259.70 g/mol (hydrochloride) .
  • Synonym: H-D-{Bzl(3-F)}Pro-OH·HCl .

The S-enantiomer is commercially available (e.g., CymitQuimica Ref: 10-F618520), while the R-enantiomer (10-F607828) has been discontinued, emphasizing the importance of stereochemistry in its applications .

Comparison with Structurally Similar Compounds

Substituent Variation: Fluorobenzyl vs. Cyanobenzyl

(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride (J00753)

  • CAS Number : 1217606-18-2 (hydrochloride), 1048030-59-6 (free base) .
  • Molecular Weight : 266.72 g/mol .
  • Key Differences: The 4-cyano group increases molecular weight compared to the 3-fluoro substituent. Despite similar pricing (154,000 units/g), the cyano derivative’s higher polarity may reduce cell permeability relative to the fluoro analog .

Enantiomeric Comparison: S- vs. R-Enantiomers

The R-enantiomer of 2-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (Ref: 10-F607828) was discontinued, suggesting lower demand or efficacy compared to the S-form. This highlights the critical role of stereochemistry in biological activity .

Pyrrolidine Derivatives with Complex Functional Groups

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

  • Molecular Weight : 466 g/mol .
  • Key Differences :
    • Incorporates a benzodioxol ring and trifluoromethylphenyl urea group, enhancing steric bulk and hydrogen-bonding capacity.
    • Exhibits >99% purity and 68% crude yield in synthesis, indicating robust manufacturability .

(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester

  • LCMS Data : m/z 531 [M-H]⁻ .
  • Key Differences :
    • Contains a trifluoromethylpyridinyl group and methyl ester, increasing hydrophobicity and metabolic stability.
    • Used in medicinal chemistry for targeted protein interactions .

Substituent Position: Fluorobenzyl vs. Fluorophenyl

(2S)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

  • Molecular Weight : 201.67 g/mol .
  • Key Differences :
    • Lacks the CH₂ linker between the pyrrolidine and fluorophenyl group, reducing conformational flexibility.
    • Lower molecular weight may improve bioavailability but limit steric interactions in binding pockets .

Biological Activity

(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a 3-fluorobenzyl substitution and a carboxylic acid functional group. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets. The hydrochloride form improves solubility in aqueous environments, facilitating biological studies.

Key Structural Features

Feature Description
Molecular Formula C12H15ClFNO2
Molecular Weight 259.704 g/mol
CAS Number 1217605-68-9
InChI Key M.FCD06659156

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Neurotransmitter Modulation : Compounds with similar structures have been implicated in modulating neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission and plasticity.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, potentially protecting cells from oxidative stress-related damage.
  • Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways and cellular functions.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Notable findings include:

  • Cellular Assays : In vitro assays have indicated that this compound can inhibit certain cell growth pathways, suggesting potential applications in cancer therapy .
  • Pharmacological Potential : Similar compounds have shown promise as MDM2 inhibitors, which are relevant in the context of cancer treatment due to their role in regulating the p53 tumor suppressor pathway .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • MDM2 Inhibition : A study indicated that compounds structurally related to this compound showed significant cellular activity against MDM2, enhancing p53 activation in tumor models .
    Compound Activity Reference
    39Potent MDM2 inhibitor
    44Superior cellular activity
  • Neuroprotective Effects : Research has suggested that pyrrolidine derivatives may provide neuroprotective effects by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
  • Antioxidant Activity : Some studies have reported that derivatives of this compound exhibit antioxidant properties, potentially useful in preventing oxidative stress-related cellular damage.

Q & A

Q. Basic

  • LCMS : Confirms molecular weight (e.g., m/z 259.70 for the hydrochloride in ) and purity.
  • HPLC : Assesses chiral purity; uses a retention time of 0.88 minutes under specific conditions.
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons from the 3-fluorobenzyl group at δ 7.2–7.4 ppm).
  • Elemental Analysis : Validates chloride content in the hydrochloride salt .

How does the fluorobenzyl substituent influence the compound's conformational behavior in peptide synthesis?

Advanced
The 3-fluorobenzyl group introduces steric and electronic effects:

  • Steric Hindrance : Restricts rotation around the pyrrolidine C2-C3 bond, favoring specific conformers (e.g., highlights conformational control via hydrophobic interactions).
  • Hydrophobicity : Enhances membrane permeability in peptide derivatives, critical for drug delivery studies.
  • Electron-Withdrawing Effects : The fluorine atom modulates pKa of the carboxylic acid, affecting solubility and reactivity in coupling reactions.
    Experimental validation includes circular dichroism (CD) to track conformational changes and computational modeling (e.g., DFT calculations) .

What are the storage and handling protocols to maintain stability?

Q. Basic

  • Storage : Keep at 2–8°C in airtight containers under inert atmosphere (e.g., argon) to prevent hydrolysis ().
  • Handling : Use desiccants to avoid moisture absorption, as the hydrochloride salt is hygroscopic ().
  • Safety : Wear PPE (gloves, goggles) due to irritant properties ().

How can researchers optimize synthetic yields when scaling up production?

Q. Advanced

  • Catalyst Screening : Use Pd/C or Raney nickel for hydrogenation steps to reduce side products ().
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or EtOAc to improve solubility and reduce racemization.
  • Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

What strategies mitigate aggregation issues in aqueous solutions of this compound?

Q. Advanced

  • Co-Solvents : Add DMSO or PEG 400 to disrupt hydrophobic interactions ().
  • pH Adjustment : Maintain pH 4–6 to stabilize the zwitterionic form of the carboxylic acid.
  • Surfactants : Use Tween-80 or SDS to reduce surface tension and prevent micelle formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.